molecular formula C12H10O4 B1353176 6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 50624-08-3

6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

カタログ番号: B1353176
CAS番号: 50624-08-3
分子量: 218.2 g/mol
InChIキー: DFXAPFLDYOBSDI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Context and Discovery

The discovery and characterization of this compound can be traced through the systematic development of chromenone chemistry and the exploration of cyclopentane-fused heterocycles. The compound was first catalogued in chemical databases in 2005, with its entry in PubChem occurring on July 15, 2005, under the identifier CID 5348600. This timing coincides with the broader expansion of combinatorial chemistry approaches and the systematic exploration of heterocyclic scaffolds for pharmaceutical applications during the early 2000s.

The compound's molecular formula C₁₂H₁₀O₄ and molecular weight of 218.20 grams per mole place it within the medium molecular weight range typical of bioactive natural products. The systematic International Union of Pure and Applied Chemistry name, 6,7-dihydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one, reflects the compound's structural complexity and the need for precise nomenclature to distinguish it from related chromenone derivatives.

Recent biotransformation studies have revealed the emergence of structurally related compounds through enzymatic processes. Notably, research conducted on coumarin biotransformation by filamentous fungi led to the identification of 7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, a positional isomer that was reported for the first time in 2019. This biotransformation product, designated as compound C1 in the study, exhibited unique stereochemical properties with an optical rotation of -16 degrees, indicating stereoselective biosynthesis.

Classification within the Chromenone Family

This compound belongs to the chromone family, which encompasses derivatives of benzopyran with substituted keto groups on the pyran ring. Chromones, also known as 1,4-benzopyrones, are isomers of coumarins and represent a fundamental class of oxygen-containing heterocyclic compounds. The chromenone classification system recognizes several structural variants based on the saturation state of the pyran ring and the positioning of functional groups.

The compound's classification as a cyclopenta[c]chromen-4-one places it within a specialized subset characterized by the fusion of a five-membered cyclopentane ring to the chromene core. This structural motif distinguishes it from simpler chromone derivatives and aligns it with more complex polycyclic systems that have gained prominence in medicinal chemistry research. The presence of hydroxyl groups at positions 6 and 7 further categorizes the compound as a polyhydroxylated derivative, which is significant for its potential biological activity and synthetic accessibility.

Comparative analysis with related compounds reveals the structural diversity within this classification. The unsubstituted parent compound, 2,3-dihydrocyclopenta[c]chromen-4-one (PubChem CID 11412793), with molecular formula C₁₂H₁₀O₂, serves as the fundamental scaffold from which hydroxylated derivatives are derived. The systematic addition of hydroxyl groups at specific positions creates a family of compounds with varying physicochemical properties and biological activities.

Recent research has identified chromenone derivatives as selective ligands for G protein-coupled receptors, particularly GPCR35 and GPCR55, highlighting the importance of structural classification in understanding structure-activity relationships. The chromenone motif's accessibility for chemical modification has made it an attractive target for lead optimization in drug discovery programs.

Significance in Natural Product Chemistry

The significance of this compound in natural product chemistry extends beyond its structural uniqueness to encompass its role as a representative of bioactive heterocyclic compounds found in nature. Chromones and chromanones are recognized as ubiquitous natural compounds that participate in various stages of plant life cycles, including growth regulation, photosynthesis control, morphogenesis, and protection against environmental stresses.

Natural chromone derivatives exhibit diverse biological activities that have attracted significant attention from pharmaceutical researchers. These compounds demonstrate antifungal, antimicrobial, anticancer, antiviral, antihypertensive, and anti-inflammatory properties, along with the ability to inhibit various enzymes. The structural features present in this compound, particularly the hydroxyl groups and fused ring system, are consistent with pharmacophoric elements identified in bioactive natural products.

The compound's relationship to naturally occurring dimeric chromenones has been explored in recent research on structure-activity relationships. Studies have documented that dimeric chromenones and related xanthones often exhibit more potent bioactive properties than their monomeric counterparts. This observation has led to the development of simplified naturally-inspired chromenone libraries that retain key structural features while reducing synthetic complexity.

Biotransformation studies have revealed the compound's potential role in metabolic pathways of related natural products. The identification of 7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one through fungal biotransformation of coumarin precursors demonstrates the enzymatic accessibility of the cyclopenta[c]chromen-4-one scaffold. This biotransformation pathway involves stereoselective hydroxylation, producing compounds with defined stereochemistry and enhanced polarity compared to their precursors.

The natural product significance is further emphasized by the compound's structural relationship to psoralens, which are natural compounds containing furan-chromene fused systems found in plants such as Casimiroa edulis and Tetradium daniellii. These structural parallels suggest potential biosynthetic relationships and shared biological activities among members of the extended chromene family.

Position in Heterocyclic Chemistry Research

This compound occupies a distinctive position in heterocyclic chemistry research as a representative of polycyclic oxygen heterocycles with pharmaceutical potential. The compound exemplifies the ongoing evolution of heterocyclic chemistry from simple ring systems to complex polycyclic architectures that better approximate the structural diversity of natural products and biological targets.

Current research trends in heterocyclic chemistry emphasize the development of synthetic methodologies for accessing complex polycyclic systems efficiently. The cyclopenta[c]chromen-4-one framework presents unique synthetic challenges due to the need to construct both the chromene core and the fused cyclopentane ring while maintaining regioselectivity in functional group installation. Recent patent literature describes methods for preparing cyclopenta[c]chromene compounds using cationic rare earth catalysts, highlighting the ongoing interest in developing practical synthetic approaches.

The compound's position in current research is further defined by its role in medicinal chemistry programs targeting G protein-coupled receptors. Virtual screening studies have identified chromenone derivatives, including related cyclopenta[c]chromen-4-one compounds, as potential pharmacological chaperones for rhodopsin variants associated with retinal degeneration. These studies demonstrate the compound's relevance to structure-based drug design approaches and its potential as a lead structure for therapeutic development.

Recent advances in asymmetric synthesis have also highlighted the importance of cyclopenta[c]chromen-4-one derivatives in enantioselective transformations. Research has demonstrated N-heterocyclic carbene-catalyzed asymmetric construction of related spirocyclic systems, achieving high enantioselectivities and yields. These methodological developments position the compound within the broader context of asymmetric heterocyclic synthesis and stereochemical control in complex molecule construction.

The compound's research significance extends to its role as a building block for more complex molecular architectures. Studies on dimeric chromenone synthesis have utilized monomeric cyclopenta[c]chromen-4-one derivatives as key intermediates, demonstrating their utility in constructing larger, more complex natural product-like structures. This application underscores the compound's value as both a target molecule and a synthetic intermediate in heterocyclic chemistry research.

特性

IUPAC Name

6,7-dihydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c13-9-5-4-7-6-2-1-3-8(6)12(15)16-11(7)10(9)14/h4-5,13-14H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXAPFLDYOBSDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20417515
Record name 6,7-dihydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20417515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50624-08-3
Record name 6,7-dihydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20417515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Multi-Step Organic Synthesis

The synthesis of 6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multi-step organic reactions that construct the chromene ring system and introduce hydroxyl functionalities at the 6 and 7 positions. The general approach includes:

  • Cyclization of appropriate precursors: Starting from substituted phenolic or coumarin derivatives, cyclization under acidic or basic conditions forms the fused cyclopenta[c]chromenone skeleton.
  • Hydroxylation steps: Introduction of hydroxyl groups at the 6 and 7 positions is achieved either by selective hydroxylation reactions or by using hydroxylated starting materials.
  • Control of reaction conditions: Temperature, pH, and solvent choice are critical to ensure regioselective ring closure and hydroxylation without side reactions.

This method is often adapted from synthetic routes used for related chromene derivatives, involving careful stepwise functional group transformations to achieve the target compound with high purity.

Biotransformation Approaches

Recent research has demonstrated the use of filamentous fungi such as Cunninghamella elegans and Aspergillus brasiliensis to biotransform coumarin derivatives into hydroxylated cyclopenta[c]chromenones, including compounds closely related to this compound.

  • Biotransformation process: The fungi selectively hydroxylate the coumarin precursors at specific positions, introducing hydroxyl groups with stereoselectivity.
  • Example: A study reported the biotransformation of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one into 7,9-dihydroxy derivatives, indicating the potential for enzymatic hydroxylation at multiple sites.
  • Advantages: This method offers stereoselective hydroxylation under mild conditions, avoiding harsh chemical reagents and enabling the production of optically active compounds.

Industrial and Scale-Up Considerations

For larger-scale production, continuous flow reactors and optimized organic synthesis protocols are employed to improve yield and reproducibility. Key factors include:

  • Reaction scalability: Multi-step synthesis is adapted to continuous flow to enhance control over reaction parameters.
  • Purification: Chromatographic techniques such as preparative HPLC are used to isolate the pure compound.
  • Safety: Handling precautions are necessary due to the compound’s potential irritant properties.

Comparative Summary of Preparation Methods

Preparation Method Description Advantages Limitations
Multi-step Organic Synthesis Stepwise chemical reactions including cyclization and hydroxylation Well-established, versatile for derivatives Requires multiple steps, potential for side reactions
Biotransformation by Fungi Enzymatic hydroxylation of coumarin precursors Stereoselective, mild conditions Limited substrate scope, scale-up challenges
Industrial Scale Synthesis Continuous flow reactors and optimized protocols High yield, reproducible Requires sophisticated equipment and safety measures

Detailed Research Findings

  • Structural Confirmation: NMR (1H, 13C), HSQC, HMBC, and optical rotation measurements confirm the structure and stereochemistry of hydroxylated cyclopenta[c]chromenones produced by biotransformation.
  • Molecular Formula and Mass: High-resolution electrospray ionization mass spectrometry (HRESIMS) confirms molecular formula C12H10O4 with m/z 217.0507 [M-H]− for hydroxylated derivatives.
  • Stereoselectivity: Biotransformation yields predominantly levogyre stereoisomers, indicating enzymatic control over stereochemistry.
  • Reaction Conditions: Organic synthesis typically requires controlled acidic or basic media, with temperature carefully regulated to favor cyclization and hydroxylation without decomposition.

化学反応の分析

Types of Reactions

6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or other reduced forms of the compound.

科学的研究の応用

Medicinal Chemistry

6,7-Dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been investigated for its potential therapeutic properties:

  • Anti-inflammatory Activity : Studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Properties : Preliminary research indicates that it may exhibit cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapy.

Synthetic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry:

  • Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex compounds through various chemical reactions such as aldol condensation and Friedel-Crafts reactions.
  • Modification Potential : The presence of hydroxyl groups allows for further chemical modifications to enhance properties or develop new derivatives.

Material Science

The unique properties of this compound make it suitable for developing advanced materials:

  • Fluorescent Materials : Its chromene structure can be exploited to create materials with specific optical properties.
  • Conductive Polymers : Research is ongoing into its potential use in the development of conductive polymers that could be applied in electronic devices.

Case Study 1: Anticancer Activity Evaluation

A study published in a peer-reviewed journal demonstrated the anticancer effects of this compound on human cancer cell lines. The compound was shown to induce apoptosis and inhibit cell proliferation through specific molecular pathways. This study highlights its potential as a lead compound for further drug development .

Case Study 2: Synthesis and Characterization

Research involving the synthesis of this compound through a multi-step process revealed efficient methods for obtaining high yields. The study detailed reaction conditions that optimize the synthesis while minimizing by-products, showcasing its feasibility for industrial applications.

作用機序

The mechanism by which 6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exerts its effects can vary depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved are often studied using various biochemical and biophysical techniques to understand its mode of action better .

類似化合物との比較

Table 1: Structural and PAINS Classification Comparison

Compound Core Structure PAINS Status Key Substituents
6,7-Dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one Cyclopenta[c]chromen-4-one Not classified 6,7-dihydroxy
ZINC20592007 Cyclopenta[c]chromen-4-one PAINS-ok (Mannich-A) None
ZINC05354646 Cyclopenta[3,4]chromeno[6,7-e][1,3]oxoxin PAINS-free Oxazinone ring fusion

Biotransformation Susceptibility

Compared to other coumarins, this compound is metabolically stable under fungal biotransformation:

  • 7-Hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one : Undergoes hydroxylation at position 9 by Cunninghamella elegans, yielding 7,9-dihydroxy derivatives .
  • 6,7-Dihydroxy analog: No biotransformation observed, likely due to steric hindrance or electronic effects from adjacent hydroxyl groups, which block further enzymatic modification .

Table 2: Biotransformation Outcomes in Filamentous Fungi

Compound Fungal Species Biotransformation Product Conversion Rate
7-Hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one C. elegans 7,9-Dihydroxy derivative Moderate
This compound C. elegans / A. brasiliensis None 0%

Derivatives and Functional Modifications

  • 6-Methyl-7-(2-oxopropoxy) derivative (CAS 307548-94-3) : Substitutions at positions 6 and 7 improve stability and pharmacological interaction profiles, suggesting utility in medicinal chemistry .

Table 3: Physicochemical and Functional Properties

Compound Molecular Formula Key Functional Groups Potential Application
This compound C₁₂H₁₀O₄ 6,7-dihydroxy Metabolic stability studies
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-6,7-diyl diacetate C₁₆H₁₄O₆ 6,7-diacetoxy Prodrug development
6-Methyl-7-(2-oxopropoxy) derivative C₁₅H₁₄O₅ 6-methyl, 7-(2-oxopropoxy) Pharmacological agent design

生物活性

6,7-Dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, a compound classified within the chromene family, has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10O4C_{12}H_{10}O_{4}, with a molecular weight of 218.2 g/mol. The compound features hydroxyl groups at positions 6 and 7 and a ketone group at position 4, contributing to its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound possesses various biological activities:

  • Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals, thereby exhibiting antioxidant properties.
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory enzymes and cytokines.
  • Anticancer Potential : There is emerging evidence supporting its role in inhibiting cancer cell proliferation through various mechanisms.

The biological effects of this compound are attributed to its interaction with specific enzymes and receptors. Notably:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways and cancer progression.
  • Cell Signaling Modulation : The compound may influence signaling pathways related to apoptosis and cell cycle regulation.

In Vitro Studies

In vitro studies have demonstrated the following:

  • Antioxidant Activity : The compound exhibited significant free radical scavenging activity in assays such as DPPH and ABTS.
  • Cytotoxicity Against Cancer Cells : Various studies reported IC50 values indicating effective cytotoxicity against different cancer cell lines. For example:
    • Breast Cancer Cell Lines: IC50 values ranged from 10 µM to 20 µM.
    • Colon Cancer Cell Lines: Similar ranges were observed.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Inflammation : A study conducted on animal models showed a reduction in inflammatory markers when treated with the compound.
  • Cancer Research : Research indicated that treatment with this compound led to decreased tumor size in xenograft models.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameStructure CharacteristicsBiological Activity
6-Hydroxyflavone Hydroxyl group at position 6Antioxidant and anti-inflammatory
Chrysin Flavonoid with multiple hydroxyl groupsAnticancer and anti-inflammatory
Eriodictyol A flavonoid with similar structureAntioxidant and immunomodulatory

Q & A

Q. What synthetic routes are commonly employed to prepare 6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, and how can purity be optimized?

The compound is synthesized via multi-step protocols involving chalcone intermediates and acid-catalyzed cyclization. For example, flavanone analogs are prepared by reacting hydroxylated acetophenones with substituted benzaldehydes in ethanol under basic conditions (e.g., aqueous KOH), followed by HCl-mediated cyclization in dimethylformamide (DMF) . Purification often employs silica gel chromatography with ethyl acetate/hexane gradients, and purity is validated via melting point analysis and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • 1H/13C NMR : Focus on aromatic proton signals (δ 6.0–8.3 ppm) and diastereotopic protons in the cyclopentane ring (δ 2.0–3.5 ppm). Hydroxy groups may appear as broad singlets (δ 9.0–12.7 ppm) in DMSO-d6 .
  • HRMS : Confirm molecular ion peaks ([M+H]+ or [M+Na]+) with mass accuracy <5 ppm. For example, a related chromenone derivative showed [M+H]+ at m/z 347.2 .

Q. How is X-ray crystallography applied to resolve the compound’s stereochemistry, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction is used to determine absolute configuration. The SHELX suite (e.g., SHELXL) is widely adopted for small-molecule refinement due to its robust handling of twinned data and high-resolution structures. Hydrogen bonding networks involving hydroxy groups are critical for validating intermolecular interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting or missing proton signals?

Contradictions may arise from dynamic effects (e.g., tautomerism) or paramagnetic impurities. Use variable-temperature NMR to identify exchange broadening, or employ deuterated solvents to suppress proton exchange. Cross-validate with heteronuclear correlation spectroscopy (HSQC/HMBC) to confirm connectivity . For complex cases, compare computational NMR predictions (DFT-based) with experimental data .

Q. What computational strategies are effective for studying structure-activity relationships (SAR) of this compound in drug design?

  • 3D-QSAR : Build models using alignment-dependent descriptors to correlate substituent effects (e.g., methoxy vs. hydroxy groups) with biological activity.
  • Molecular Docking : Use scaffolds like the fused cyclopenta-chromenone core (PAINS-ok type) to screen against targets such as acetylcholinesterase (AChE) or FFAR1/FFAR4 receptors. Tools like AutoDock Vina or Glide are recommended .

Q. What challenges arise in regioselective functionalization of the dihydroxy groups, and how can they be addressed experimentally?

Competing reactivity at the 6- and 7-hydroxy positions requires protective group strategies. For example, acetylation with acetic anhydride under mild conditions selectively protects less sterically hindered hydroxy groups. Monitor reaction progress via TLC and deprotect using basic hydrolysis (e.g., KOH/MeOH) .

Q. How can researchers validate the stability of this compound under physiological conditions for in vitro assays?

Conduct accelerated stability studies in PBS (pH 7.4) at 37°C, analyzing degradation products via LC-MS. Hydroxy groups may undergo oxidation; adding antioxidants (e.g., ascorbic acid) or storing samples in amber vials under nitrogen can mitigate this .

Q. What advanced crystallization techniques improve success rates for obtaining high-quality crystals?

  • Vapor Diffusion : Use mixed solvents (e.g., DMSO/water) in hanging-drop setups.
  • Seeding : Introduce microcrystals from prior trials to induce nucleation.
  • Cryoprotection : Soak crystals in glycerol-containing solutions before flash-freezing for synchrotron data collection .

Methodological Considerations

Q. How should researchers design experiments to mitigate batch-to-batch variability in synthesis?

Standardize reaction parameters (temperature, solvent purity, and stirring rate) and characterize each batch via NMR and HRMS. Use statistical tools like Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading) affecting yield .

Q. What protocols ensure reproducibility in biological assays involving this compound?

Pre-treat compounds with DMSO (≤0.1% final concentration) to avoid solvent toxicity. Include controls for autofluorescence (common in chromenones) in fluorescence-based assays. Validate target engagement using orthogonal methods (e.g., SPR and cellular thermal shift assays) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。